molecular formula C15H14Cl2N2O2 B1388368 N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide CAS No. 1020055-01-9

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide

Cat. No. B1388368
M. Wt: 325.2 g/mol
InChI Key: YOOHDHMPKKWJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide (NACP) is a synthetic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in biomedical research. NACP has a wide range of biochemical and physiological effects, making it a valuable tool for studying biological processes.

Mechanism Of Action

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to modulate a variety of cellular processes, including cell growth and differentiation, oxidative stress, and apoptosis. The exact mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is not fully understood, but it is thought to interact with various cellular proteins and enzymes, leading to changes in gene expression and other cellular processes.

Biochemical And Physiological Effects

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and differentiation, the induction of oxidative stress, and the promotion of apoptosis. In addition, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to modulate the activity of various enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.

Advantages And Limitations For Lab Experiments

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is a relatively easy to synthesize and purify compound, making it an attractive reagent for use in laboratory experiments. In addition, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has a wide range of biochemical and physiological effects, making it a valuable tool for studying biological processes. However, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is a relatively new compound and its exact mechanism of action is not fully understood, making it difficult to predict its effects in some situations.

Future Directions

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has a wide range of potential applications, including as a reagent in organic synthesis and as a research tool in biomedical research. Future research could focus on further elucidating the mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide, as well as exploring its potential applications in other areas. In addition, further research could focus on the development of new synthesis methods for N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide, as well as the optimization of existing methods. Finally, further research could focus on the development of new analytical techniques for the quantification and characterization of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide in biological samples.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in biomedical research. For example, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been used to study the effects of calcium-dependent signaling pathways on cell growth and differentiation, as well as to study the role of certain enzymes in metabolic pathways. N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has also been used to study the effects of oxidative stress on cell death and apoptosis.

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9(21-14-5-3-2-4-12(14)17)15(20)19-10-6-7-11(16)13(18)8-10/h2-9H,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHDHMPKKWJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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